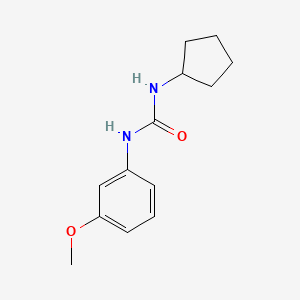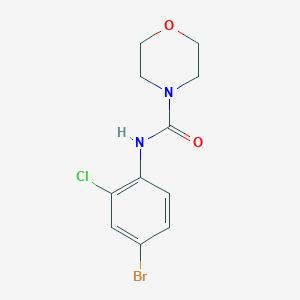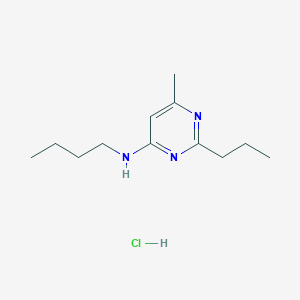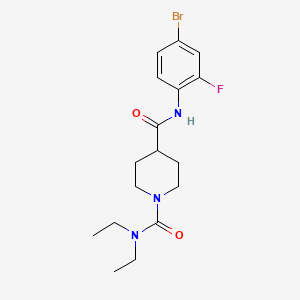![molecular formula C15H19NOS B5359435 2-[4-(methylthio)benzylidene]quinuclidin-3-ol](/img/structure/B5359435.png)
2-[4-(methylthio)benzylidene]quinuclidin-3-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[4-(methylthio)benzylidene]quinuclidin-3-ol is a chemical compound that has gained significant attention in scientific research due to its potential applications in the fields of medicine and pharmacology. This compound is also known as MTBQ and is a member of the quinuclidine family of compounds. In
Applications De Recherche Scientifique
MTBQ has shown potential in various scientific research applications. One of the most significant applications is its use as a potential drug candidate for the treatment of Alzheimer's disease. Studies have shown that MTBQ has the ability to inhibit the formation of amyloid-beta plaques, which are a hallmark of Alzheimer's disease.
MTBQ has also shown potential in the treatment of cancer. Studies have shown that MTBQ can induce apoptosis, or programmed cell death, in cancer cells. This makes MTBQ a potential candidate for the development of cancer treatments.
Mécanisme D'action
The mechanism of action of MTBQ is not fully understood. However, studies have shown that MTBQ has the ability to inhibit the formation of amyloid-beta plaques by binding to beta-secretase, an enzyme that plays a key role in the formation of these plaques. MTBQ has also been shown to induce apoptosis in cancer cells by activating the caspase pathway.
Biochemical and Physiological Effects:
MTBQ has been shown to have various biochemical and physiological effects. In Alzheimer's disease, MTBQ has been shown to reduce the levels of amyloid-beta plaques in the brain. MTBQ has also been shown to reduce oxidative stress and inflammation in the brain.
In cancer, MTBQ has been shown to induce apoptosis in cancer cells. MTBQ has also been shown to inhibit cell proliferation and migration in cancer cells.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of MTBQ is its potential as a drug candidate for the treatment of Alzheimer's disease and cancer. However, there are also limitations to the use of MTBQ in lab experiments. One limitation is the lack of understanding of its mechanism of action. Another limitation is the potential toxicity of MTBQ, which requires further research.
Orientations Futures
There are several future directions for the research of MTBQ. One direction is the further exploration of its potential as a drug candidate for the treatment of Alzheimer's disease and cancer. Another direction is the investigation of its potential toxicity and safety. Additionally, further research is needed to fully understand the mechanism of action of MTBQ and its potential applications in other fields of research.
Méthodes De Synthèse
The synthesis of MTBQ involves the reaction of quinuclidine with 4-(methylthio)benzaldehyde. The reaction is typically carried out in the presence of a catalyst such as acetic acid or sulfuric acid. The resulting product is then purified through various methods such as recrystallization or column chromatography.
Propriétés
IUPAC Name |
(2E)-2-[(4-methylsulfanylphenyl)methylidene]-1-azabicyclo[2.2.2]octan-3-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19NOS/c1-18-13-4-2-11(3-5-13)10-14-15(17)12-6-8-16(14)9-7-12/h2-5,10,12,15,17H,6-9H2,1H3/b14-10+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IKWSMIGWZGHVKY-GXDHUFHOSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=C(C=C1)C=C2C(C3CCN2CC3)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CSC1=CC=C(C=C1)/C=C/2\C(C3CCN2CC3)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19NOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[(2-methylphenoxy)acetyl]-4-[3-(trifluoromethyl)phenyl]piperazine](/img/structure/B5359352.png)


![N-(3-cyano-4,5-diphenyl-2-furyl)-2-({[1-(4-methylphenyl)ethylidene]amino}oxy)acetamide](/img/structure/B5359372.png)
![1-[5-hydroxy-1-(2-methoxyphenyl)-2-methyl-1H-indol-3-yl]ethanone](/img/structure/B5359396.png)
![N-[2-(benzyloxy)ethyl]-1-[(dimethylamino)sulfonyl]-4-piperidinecarboxamide](/img/structure/B5359402.png)

![1-[(4-bromo-2,3,5-trimethylphenoxy)acetyl]-4-piperidinecarboxamide](/img/structure/B5359425.png)
![3-[4-(4-fluorophenyl)-1H-pyrazol-5-yl]-1-[(1-isopropyl-1H-pyrazol-4-yl)carbonyl]piperidine](/img/structure/B5359438.png)
![N-({2-[(6-methylpyridin-3-yl)oxy]pyridin-3-yl}methyl)indane-1-carboxamide](/img/structure/B5359443.png)
![3-(3-chlorophenyl)-2-methyl-7-(2-thienyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B5359449.png)


![3-[2-(4-fluorophenyl)ethyl]-1-[(4-propyl-1,2,3-thiadiazol-5-yl)carbonyl]piperidine](/img/structure/B5359470.png)